![molecular formula C10H8BrNO2 B031375 methyl 6-bromo-1H-indole-4-carboxylate CAS No. 107650-22-6](/img/structure/B31375.png)
methyl 6-bromo-1H-indole-4-carboxylate
Overview
Description
Methyl 6-bromo-1H-indole-4-carboxylate is a chemical compound with the empirical formula C10H8BrNO2 . It has a molecular weight of 254.08 . The compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of methyl 6-bromo-1H-indole-4-carboxylate consists of a bromine atom attached to the 6th position of an indole ring, and a carboxylate ester group attached to the 4th position .Physical And Chemical Properties Analysis
Methyl 6-bromo-1H-indole-4-carboxylate is a solid compound . It has a density of 1.6±0.1 g/cm3 . The boiling point is 382.6±22.0 °C at 760 mmHg . The compound has a molar refractivity of 58.0±0.3 cm3 .Scientific Research Applications
Antiviral Activity
Methyl 6-bromo-1H-indole-4-carboxylate: has been identified as a compound with potential antiviral properties. Derivatives of this compound have shown inhibitory activity against influenza A, with one derivative exhibiting an IC50 value of 7.53 μmol/L and a high selectivity index value against CoxB3 virus . This suggests that the compound could be a starting point for the development of new antiviral medications.
Anti-inflammatory and Anticancer Applications
Indole derivatives, including methyl 6-bromo-1H-indole-4-carboxylate , have been extensively studied for their anti-inflammatory and anticancer activities . These compounds can interact with various biological pathways, potentially leading to the development of new therapies for inflammatory diseases and different types of cancer.
Antimicrobial and Antitubercular Effects
The indole nucleus, which is present in methyl 6-bromo-1H-indole-4-carboxylate , is known for its antimicrobial and antitubercular activities . Research into indole derivatives has been driven by the need for new treatments against resistant strains of bacteria and tuberculosis.
Antidiabetic and Antimalarial Potential
Indole derivatives have shown promise in the treatment of diabetes and malaria . The structural features of methyl 6-bromo-1H-indole-4-carboxylate make it a candidate for further investigation in these therapeutic areas.
Chemical Synthesis of Chymase Inhibitors
Methyl 6-bromo-1H-indole-4-carboxylate: is used as a reactant in the synthesis of chymase inhibitors . Chymase is an enzyme involved in the production of angiotensin II and the degradation of endothelial-bound heparin, making inhibitors of this enzyme potential therapeutic agents for cardiovascular diseases.
Safety And Hazards
properties
IUPAC Name |
methyl 6-bromo-1H-indole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFSQBKJYHWFME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548949 | |
Record name | Methyl 6-bromo-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-bromo-1H-indole-4-carboxylate | |
CAS RN |
107650-22-6 | |
Record name | 1H-Indole-4-carboxylic acid, 6-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107650-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-bromo-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-bromo-1H-indole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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